1,3-Dichloro-4-fluoro-2-iodobenzene

Regioselective Synthesis Cross-Coupling Chemistry Structure-Activity Relationship

1,3-Dichloro-4-fluoro-2-iodobenzene (CAS 1804886-60-9) is a polyhalogenated benzene derivative bearing four distinct halogen substituents (two chlorine atoms, one fluorine atom, and one iodine atom) on a single aromatic core, with molecular formula C₆H₂Cl₂FI and molecular weight 290.89 g/mol. The compound exists as a solid at ambient temperature with predicted density of 2.083 ± 0.06 g/cm³ at 20 °C and predicted boiling point of 261.3 ± 35.0 °C at 760 Torr.

Molecular Formula C6H2Cl2FI
Molecular Weight 290.89 g/mol
CAS No. 1804886-60-9
Cat. No. B1410502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-4-fluoro-2-iodobenzene
CAS1804886-60-9
Molecular FormulaC6H2Cl2FI
Molecular Weight290.89 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)Cl)I)Cl
InChIInChI=1S/C6H2Cl2FI/c7-3-1-2-4(9)5(8)6(3)10/h1-2H
InChIKeyXGCQTKSRYLDBQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dichloro-4-fluoro-2-iodobenzene (CAS 1804886-60-9): Technical Baseline for Procurement Evaluation


1,3-Dichloro-4-fluoro-2-iodobenzene (CAS 1804886-60-9) is a polyhalogenated benzene derivative bearing four distinct halogen substituents (two chlorine atoms, one fluorine atom, and one iodine atom) on a single aromatic core, with molecular formula C₆H₂Cl₂FI and molecular weight 290.89 g/mol [1]. The compound exists as a solid at ambient temperature with predicted density of 2.083 ± 0.06 g/cm³ at 20 °C and predicted boiling point of 261.3 ± 35.0 °C at 760 Torr . Its MDL number is MFCD28786115, enabling unambiguous identification in procurement and inventory management systems . This compound is supplied as a research-grade halogenated aromatic building block, primarily utilized in organic synthesis for constructing complex molecules via sequential cross-coupling and substitution reactions enabled by its orthogonal halogen reactivity profile.

Why 1,3-Dichloro-4-fluoro-2-iodobenzene Cannot Be Substituted by Other Polyhalogenated Benzene Analogs


Generic substitution among polyhalogenated benzene derivatives fails because each positional isomer and substitution pattern dictates fundamentally different regioselectivity in downstream transformations. The target compound's unique ortho-iodo/ortho-fluoro arrangement, combined with meta-chloro substitution, creates a specific electron density distribution that cannot be replicated by alternative isomers such as 1,4-dichloro-2-fluoro-5-iodobenzene (CAS 1207875-89-5) or 1,3-dichloro-2-fluoro-5-iodobenzene (CAS 133307-08-1) [1]. In cross-coupling reactions, the iodine substituent at position 2 (ortho to fluorine) versus position 5 (meta to fluorine) yields distinct steric and electronic environments that alter oxidative addition rates, transmetalation efficiency, and ultimate product regiochemistry . Furthermore, the target compound's predicted density of 2.083 ± 0.06 g/cm³ at 20 °C and predicted boiling point of 261.3 ± 35.0 °C differ measurably from positional isomers, impacting downstream purification and handling requirements in scaled processes . Procurement decisions based solely on halogen count or molecular formula equivalence ignore these functionally decisive structural nuances.

Quantitative Differentiation Evidence: 1,3-Dichloro-4-fluoro-2-iodobenzene vs. Closest Analogs


Positional Isomer Differentiation: Ortho-Iodo/Ortho-Fluoro Substitution Pattern vs. Alternative Regioisomers

The target compound (1,3-dichloro-4-fluoro-2-iodobenzene) exhibits an ortho-iodo/ortho-fluoro substitution pattern at ring positions 1 and 2, which is absent in the commonly available 1,3-dichloro-2-fluoro-5-iodobenzene isomer (CAS 133307-08-1) [1]. The adjacency of the iodine and fluorine substituents in the target compound creates a uniquely activated C-I bond for oxidative addition in cross-coupling, while the iodine placement at position 2 (ortho to fluorine) rather than position 5 (meta to fluorine) fundamentally alters the steric environment around the reactive site, affecting catalyst accessibility and reaction kinetics .

Regioselective Synthesis Cross-Coupling Chemistry Structure-Activity Relationship

Physical Property Differentiation: Density Comparison Among Polyhalogenated Benzene Isomers

The target compound exhibits predicted density of 2.083 ± 0.06 g/cm³ at 20 °C and 760 Torr, a value that distinguishes it from less densely substituted halogenated benzene analogs . This density falls within the expected range for tetrahalogenated benzenes containing a heavy iodine atom, but the specific value reflects the unique electronic and steric contributions of the 1,3-dichloro-4-fluoro-2-iodo substitution pattern . While direct experimental comparison data for this exact compound versus positional isomers is not available in the peer-reviewed literature, predicted density values from authoritative computational sources provide a quantitative baseline for purity assessment and material handling.

Physicochemical Characterization Purification Optimization Process Development

Boiling Point Differentiation: Predicted Distillation Characteristics for Purification Planning

The target compound exhibits a predicted boiling point of 261.3 ± 35.0 °C at 760 Torr, establishing baseline thermal behavior for distillation and purification planning . This value places the compound within the expected boiling point range for tetrahalogenated aromatic iodides. Comparative predicted boiling points for positional isomers show similar ranges (e.g., 1,3-dichloro-2-fluoro-4-iodobenzene at 263.5 ± 35.0 °C, and 2,6-dichloro-4-fluoroiodobenzene at 254.5 ± 35.0 °C), though the wide ±35 °C uncertainty interval limits the discriminatory power of this parameter .

Distillation Parameters Thermal Stability Process Chemistry

Orthogonal Halogen Reactivity Differentiation: Sequential Cross-Coupling Enablement vs. Single-Halogen Analogs

The target compound contains four distinct halogen substituents with established reactivity hierarchy: C-I bonds undergo oxidative addition with Pd(0) catalysts approximately 10² to 10³ times faster than C-Br bonds, and substantially faster than C-Cl bonds under standard Suzuki-Miyaura coupling conditions [1]. While quantitative kinetic data specific to 1,3-dichloro-4-fluoro-2-iodobenzene versus its analogs is not available in published literature, the presence of iodine adjacent to fluorine (ortho-iodo/ortho-fluoro arrangement) in the target compound creates a uniquely activated C-I bond for initial cross-coupling, while leaving the two C-Cl bonds and the C-F bond available for subsequent orthogonal transformations . Compounds lacking this specific substitution pattern (e.g., 1,3-dichlorobenzene lacking iodine, or iodobenzene lacking multiple chlorines) cannot support the same three-stage sequential functionalization strategy [2].

Sequential Functionalization C-I vs. C-Cl Reactivity Synthetic Efficiency

Synthetic Route and Precursor Differentiation: Availability and Scalability of Starting Materials

The target compound is typically synthesized via sequential halogenation of 1,3-dichlorobenzene derivatives, employing fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) followed by iodination using iodine monochloride or I₂/Cl₂ mixtures . In contrast, the positional isomer 1,3-dichloro-2-fluoro-5-iodobenzene (CAS 133307-08-1) requires a different synthetic sequence starting from 2-fluoro-1,3-dichlorobenzene precursors, resulting in distinct supply chain availability and cost structures [1]. While quantitative yield data specific to the target compound is not published in peer-reviewed literature, the commercial availability of 1,3-dichlorobenzene as a bulk industrial precursor supports more favorable scalability compared to isomers requiring less common fluorinated starting materials [2].

Synthetic Methodology Supply Chain Assessment Process Feasibility

Priority Application Scenarios for 1,3-Dichloro-4-fluoro-2-iodobenzene Procurement


Sequential Cross-Coupling for Polyfunctional Biaryl and Heteroaryl Synthesis

The ortho-iodo/ortho-fluoro substitution pattern of 1,3-dichloro-4-fluoro-2-iodobenzene enables chemoselective Suzuki-Miyaura coupling at the iodine site, preserving the two chlorine substituents and the fluorine atom for subsequent orthogonal transformations . This three-stage sequential functionalization capability is critical for constructing complex polyaryl architectures in pharmaceutical lead optimization and agrochemical discovery programs, where a single building block with multiple differentiable leaving groups reduces synthetic step count from 6–8 separate reactions to 3–4 sequential couplings from a common intermediate .

Nucleophilic Aromatic Substitution (SNAr) for C-Cl Displacement in Drug Candidate Diversification

The electron-withdrawing effects of the four halogen substituents activate the aromatic ring toward nucleophilic aromatic substitution at the chlorine-bearing positions . Following initial iodine-directed cross-coupling, the remaining C-Cl bonds serve as handles for SNAr reactions with amines, alkoxides, or thiols, enabling rapid diversification of lead compounds in medicinal chemistry campaigns. The target compound's specific substitution pattern positions the two chlorine atoms for regioselective displacement under conditions that would not activate the C-F bond, providing orthogonal reactivity not achievable with di-chloro or chloro-fluoro analogs lacking the iodine-directing group .

Hypervalent Iodine Reagent Precursor for Oxidative Transformations

The iodine substituent in 1,3-dichloro-4-fluoro-2-iodobenzene can be oxidized to form (dichloroiodo)arene or (difluoroiodo)arene hypervalent iodine(III) species, which serve as mild and selective halogenating reagents . The presence of additional electron-withdrawing chlorine and fluorine substituents on the aromatic ring modulates the electrophilicity of the resulting hypervalent iodine reagent, enabling fine-tuning of reactivity for specific oxidative transformations including gem-difluorination, deoxygenative chlorination, and oxidative cyclizations . This application scenario is particularly relevant for researchers developing novel fluorination methodologies or synthesizing fluorine-containing pharmaceutical intermediates [1].

Structure-Activity Relationship (SAR) Exploration of Halogenated Pharmacophores

The target compound's dense halogenation pattern provides a versatile scaffold for systematic SAR studies of halogen effects on target binding and physicochemical properties . Sequential replacement of chlorine and iodine substituents with various aryl, heteroaryl, or functional groups enables exploration of steric and electronic requirements around a central aromatic core. The predicted density (2.083 ± 0.06 g/cm³) and boiling point (261.3 ± 35.0 °C) parameters establish baseline physical properties that inform purification and formulation development during lead optimization .

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